molecular formula C19H21FN2O6S B2917774 3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 1798491-84-5

3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide

Cat. No.: B2917774
CAS No.: 1798491-84-5
M. Wt: 424.44
InChI Key: NMADRNFOFSERGO-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzenesulfonamide is a synthetic compound with diverse applications in chemistry and biology. It boasts a unique structure that combines a sulfonamide group with a pyran ring, linked via a piperidine moiety, making it an intriguing subject for scientific research and industrial application.

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis begins with the fluorination of N-(2-oxoethyl)benzenesulfonamide using a fluorinating agent like sulfur tetrafluoride under controlled temperature and pressure conditions to introduce the fluoro substituent.

  • Step 2: : This intermediate undergoes a nucleophilic substitution reaction with 4-(6-methyl-2-oxo-2H-pyran-4-yloxy)piperidine, involving the formation of the piperidine ring through a cyclization reaction.

  • Step 3: : Finally, the 2-oxoethyl group is introduced via an aldol condensation reaction between the intermediate and acetyl chloride, yielding the target compound.

Industrial Production Methods

  • Large-scale production employs a multi-step continuous flow process, optimizing reaction conditions (such as temperature and pressure) and using efficient catalysts to ensure high yield and purity. Reactor design and solvent management are critical to minimizing waste and energy consumption.

Types of Reactions

  • Oxidation: : The compound can undergo oxidative cleavage of the pyran ring using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of the sulfonamide group can be achieved using reagents like lithium aluminum hydride.

  • Substitution: : Electrophilic substitution reactions can occur at the fluoro position with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Acidic or basic catalysts for aldol condensations and nucleophilic substitutions.

Major Products

  • Oxidation typically yields ring-opened carboxylic acids.

  • Reduction results in the formation of amines or alcohols.

  • Substitution leads to the creation of various functionalized derivatives.

In Chemistry

  • Utilized as a building block in the synthesis of more complex organic molecules.

  • Acts as a catalyst in certain organic reactions due to its unique electronic properties.

In Biology and Medicine

  • Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

  • Explored for its antiviral and antibacterial properties.

In Industry

  • Used in the manufacturing of specialty chemicals and pharmaceuticals.

  • Serves as an intermediate in the production of agrochemicals.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Enzyme Inhibition: : The sulfonamide group mimics the structure of para-aminobenzoic acid, competitively inhibiting enzymes involved in folate synthesis.

  • Molecular Targets: : Targets include bacterial dihydropteroate synthase and certain viral enzymes, disrupting their normal function.

  • Pathways: : Engages in oxidative stress pathways, leading to the generation of reactive oxygen species that damage cellular components.

Comparison

  • Compared to N-(2-oxoethyl)benzenesulfonamide, the fluorine substitution and pyran ring provide enhanced biological activity and stability.

  • Unlike 4-aminobenzoic acid derivatives, the compound's structure offers more selective enzyme inhibition.

Similar Compounds

  • N-(2-oxoethyl)benzenesulfonamide.

  • 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine.

  • 3-fluorobenzenesulfonamide.

This compound’s distinctiveness lies in its combined structural features and versatile applications across various scientific and industrial fields.

Properties

IUPAC Name

3-fluoro-N-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O6S/c1-13-9-16(11-19(24)27-13)28-15-5-7-22(8-6-15)18(23)12-21-29(25,26)17-4-2-3-14(20)10-17/h2-4,9-11,15,21H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMADRNFOFSERGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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